3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
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Overview
Description
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid: is an organic compound that features both a furan ring and a benzoic acid moiety. The presence of the hydroxymethyl group on the furan ring adds to its chemical reactivity and potential applications. This compound is of interest due to its unique structure, which combines the properties of furan derivatives and benzoic acids, making it valuable in various fields of research and industry.
Mechanism of Action
Target of Action
Furan derivatives, including this compound, are known to have a wide range of applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mode of Action
It’s known that furan derivatives exhibit considerable chemical reactivity . For instance, 5-hydroxymethylfurfural (HMF), a closely related compound, can undergo a Knoevenagel condensation reaction with 3,3-Dimethyl-2-butanone, resulting in the formation of a new compound .
Biochemical Pathways
Furan derivatives, including this compound, are known to be involved in various chemical reactions . For example, HMF, a closely related compound, can be converted into valuable chemical precursors through catalytic conversion .
Pharmacokinetics
The pharmacokinetics of furan derivatives, including this compound, are an area of ongoing research .
Action Environment
It’s known that the chemical industry is undergoing a switch from traditional resources such as crude oil to biomass, which could potentially influence the action of biomass-derived compounds like this one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxymethylfurfural and benzoic acid derivatives.
Condensation Reaction: A condensation reaction between 5-hydroxymethylfurfural and a benzoic acid derivative is carried out. This reaction often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the condensation reaction.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Green Chemistry Principles: Implementing green chemistry principles to minimize waste and reduce environmental impact during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(5-Carboxy-furan-2-yl)-benzoic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The furan ring and benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation Products: 3-(5-Carboxy-furan-2-yl)-benzoic acid.
Reduction Products: Various hydroxylated or alkylated derivatives.
Substitution Products: Compounds with substituted furan or benzoic acid rings.
Scientific Research Applications
Chemistry: 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine: Research into the medicinal properties of this compound includes its potential as an anti-inflammatory or antimicrobial agent, given its structural similarity to other bioactive molecules.
Industry: In the industrial sector, this compound is explored for its use in the production of polymers, resins, and other materials with specific chemical properties.
Comparison with Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, known for its reactivity and versatility in organic synthesis.
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the hydroxymethyl group, resulting in different chemical properties.
Benzoic acid derivatives: Compounds like 3-(5-Carboxy-furan-2-yl)-benzoic acid, which have similar structural features but differ in functional groups.
Uniqueness: this compound is unique due to the combination of the furan ring with a hydroxymethyl group and a benzoic acid moiety
Properties
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGMIBRYPLXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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